molecular formula C28H31N3O4 B4002788 2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide

2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B4002788
M. Wt: 473.6 g/mol
InChI Key: NSJBWNBVMPLANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the acylation of 3,5-dimethylphenylamine to form the corresponding amide. This is followed by the introduction of the oxoethoxy group through a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with 3-acetamido-2,4-dimethylbenzylamine under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide exhibits unique structural features, such as the presence of both acetamido and dimethylphenyl groups

Properties

IUPAC Name

2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c1-17-12-18(2)14-23(13-17)31-28(34)24-8-6-7-9-25(24)35-16-26(33)29-15-22-11-10-19(3)27(20(22)4)30-21(5)32/h6-14H,15-16H2,1-5H3,(H,29,33)(H,30,32)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJBWNBVMPLANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CNC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=CC(=C3)C)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.